molecular formula C14H14ClNO B8297058 (4-Chloro-benzyl)-(3-methoxy-phenyl)-amine

(4-Chloro-benzyl)-(3-methoxy-phenyl)-amine

Cat. No. B8297058
M. Wt: 247.72 g/mol
InChI Key: FRJVCOKPQLTOMX-UHFFFAOYSA-N
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Patent
US08372840B2

Procedure details

Boron tribromide (2.59 ml, 27.4 mmol) was added drop wise to a cool stirred solution of (4-chloro-benzyl)-(3-methoxy-phenyl)-amine (2.37 g, 9.6 mmol) in anhydrous dichloromethane (90 ml) and the mixture was stirred at 0° C. for 1 hour then ambient for 15 hours. The reaction was cooled to 0° C. and quenched with the addition of saturated sodium bicarbonate solution (aq) (100 ml). The aqueous layer was collected and extracted further with dichloromethane (2×100 ml) and combined organic extracts were concentrated in vacuo to obtain crude product. The crude residue was purified by flash chromatography (SiO2) eluting with 5% ethyl acetate/dichloromethane to yield a cream solid (1.58 g, 71% yield). HPLC retention time 4.55 min Mass spectrum (ES+) m/z 234 (M+H).
Quantity
2.59 mL
Type
reactant
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Name
Yield
71%

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.[Cl:5][C:6]1[CH:21]=[CH:20][C:9]([CH2:10][NH:11][C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([O:18]C)[CH:13]=2)=[CH:8][CH:7]=1>ClCCl>[Cl:5][C:6]1[CH:21]=[CH:20][C:9]([CH2:10][NH:11][C:12]2[CH:13]=[C:14]([OH:18])[CH:15]=[CH:16][CH:17]=2)=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
2.59 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Two
Name
Quantity
2.37 g
Type
reactant
Smiles
ClC1=CC=C(CNC2=CC(=CC=C2)OC)C=C1
Name
Quantity
90 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
ambient for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with the addition of saturated sodium bicarbonate solution (aq) (100 ml)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was collected
EXTRACTION
Type
EXTRACTION
Details
extracted further with dichloromethane (2×100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain crude product
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography (SiO2)
WASH
Type
WASH
Details
eluting with 5% ethyl acetate/dichloromethane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(CNC=2C=C(C=CC2)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.58 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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